molecular formula C10H17N3 B2724148 N-(1H-imidazol-2-ylmethyl)cyclohexanamine CAS No. 921074-51-3

N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Cat. No.: B2724148
CAS No.: 921074-51-3
M. Wt: 179.267
InChI Key: OTQROSKYDKTUOS-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)cyclohexanamine is a chemical compound that features an imidazole ring attached to a cyclohexane structure via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexanamine with an imidazole derivative. One common method includes the use of a nucleophilic substitution reaction where the imidazole ring is introduced to the cyclohexane structure through a methylene bridge. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methylene bridge can be a site for further substitution reactions, introducing new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)cyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-imidazol-2-ylmethyl)benzylamine
  • N-(1H-imidazol-2-ylmethyl)pyrrolidine
  • N-(1H-imidazol-2-ylmethyl)piperidine

Uniqueness

N-(1H-imidazol-2-ylmethyl)cyclohexanamine is unique due to its cyclohexane structure, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h6-7,9,13H,1-5,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQROSKYDKTUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of cyclohexylamine (2.4 mL, 26.8 mmole) in methanol (30 mL) was added 1H-imidazole-2-carboxaldehyde (2.00 g, 26.8 mmole). After stirring at room temperature for one hour, the solution was cooled to 0° C. Sodium borohydride (1.57 g, 41.5 mmol) was then added slowly into the reaction mixture and the reaction mixture was stirred at 0° C. for one hour. Aqueous hydrochloric acid (1 N, 30 mL) was then added. The reaction mixture washed with diethyl ether twice, and then basified by addition of solid sodium carbonate. The aqueous phase was extracted with ethyl acetate twice. The combined ethyl acetate extracts were washed with saturated sodium bicarbonate solution twice and saturated aqueous sodium chloride solution once, and then dried over magnesium sulfate. The solvent was removed to yield cyclohexyl-(1H-imidazol-2-ylmethyl)-amine as a colorless oil.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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